molecular formula C11H11NO5 B3045245 Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- CAS No. 103646-38-4

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-

Cat. No.: B3045245
CAS No.: 103646-38-4
M. Wt: 237.21 g/mol
InChI Key: WHTKKIHBHVDWGK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, characterized by the presence of a carboxyethyl group and an amide linkage. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with amino acids or their derivatives. One common method is the condensation reaction between benzoic acid and 2-aminoethanoic acid under acidic conditions. The reaction proceeds through the formation of an amide bond, facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts such as cobalt or manganese naphthenates may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) facilitating the process.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of benzoic acid derivatives with additional carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties.
  • Used in drug development and formulation studies.

Industry:

  • Utilized in the production of polymers and resins.
  • Applied in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

    Benzoic acid: A simpler derivative with a single carboxyl group.

    2-Aminobenzoic acid: Contains an amino group instead of the carboxyethyl group.

    4-[(2-Carboxyethyl)amino]benzoic acid: Similar structure but with the carboxyethyl group at a different position.

Uniqueness: Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide bonds and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-carboxyethylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(16)17/h1-4H,5-6H2,(H,12,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKKIHBHVDWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566342
Record name 2-[(2-Carboxyethyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103646-38-4
Record name 2-[(2-Carboxyethyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 grams (0.28 mole) of β-alanine and 41.6 grams (0.28 mole) of phthalic anhydride were heated at 150° C. while stirring for three hours and then cooled. On recrystallizing with ethyl acetate, N-phthalyl-β-alanine was obtained in 90% yield (55 grams).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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